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Compound of Interest

Compound Name: Bis-PEG12-endo-BCN

Cat. No.: B12422040

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-endo-BCN is a homobifunctional crosslinking reagent that leverages the power of
bioorthogonal chemistry for the stable and specific conjugation of biomolecules. This technical
guide provides a comprehensive overview of its properties, mechanism of action, and
applications, with a focus on its use in proteomics, drug discovery, and the development of
advanced bioconjugates such as Proteolysis Targeting Chimeras (PROTACS). The defining
feature of this crosslinker is the presence of two endo-Bicyclo[6.1.0]Jnonyne (BCN) moieties,
which are highly reactive toward azides via Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC). The two BCN groups are separated by a hydrophilic polyethylene glycol (PEG)
spacer of 12 ethylene oxide units, which enhances solubility, reduces aggregation, and
provides a defined spatial separation between the conjugated molecules.[1][2][3]

Core Properties and Specifications

The utility of Bis-PEG12-endo-BCN as a crosslinker is defined by its chemical and physical
properties, which are summarized in the table below.
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Property Value References
Chemical Formula C48H80N2016 [4]
Molecular Weight 941.15 g/mol [4]
Appearance Colorless to light yellow oil

Soluble in DMSO, DMF, DCM.
Solubility The PEG12 spacer enhances

aqueous solubility.

Storage Conditions

Store at -20°C for long-term
stability (up to 2 years as a
powder). In DMSO, stable for 2
weeks at 4°C and 6 months at
-80°C.

Reactive Groups

Two endo-
Bicyclo[6.1.0]nonyne (BCN)
moieties

Target Functionality

Azide (-N3) groups

Reaction Mechanism

Strain-Promoted Alkyne-Azide
Cycloaddition (SPAAC)

Mechanism of Action: Strain-Promoted Alkyne-Azide
Cycloaddition (SPAAC)

The crosslinking activity of Bis-PEG12-endo-BCN is based on the Strain-Promoted Alkyne-

Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction occurs

between the strained alkyne of the BCN ring and an azide-functionalized molecule, forming a

stable triazole linkage. A key advantage of SPAAC is that it proceeds efficiently under mild,

physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for

applications in living systems.

The endo configuration of the BCN moiety in this crosslinker is noteworthy. Studies have shown

that endo-BCN isomers can exhibit higher reactivity in SPAAC compared to their exo
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counterparts. This enhanced reactivity allows for faster and more efficient conjugation, which is
particularly beneficial when working with low concentrations of biomolecules.

Reactants
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Applications in Research and Drug Development

The unique properties of Bis-PEG12-endo-BCN make it a versatile tool for a range of
applications.

Proteomics and Study of Protein-Protein Interactions

Bis-PEG12-endo-BCN can be used to study protein-protein interactions within cells or in vitro.
By introducing azide functionalities into proteins of interest through metabolic labeling or site-
specific modification, this crosslinker can covalently trap interacting partners. The defined
length of the PEG12 spacer provides a molecular ruler to estimate the distance between the
interacting sites. The resulting crosslinked complexes can then be analyzed by techniques
such as SDS-PAGE and mass spectrometry to identify the interacting proteins and map the
interaction interfaces.

Synthesis of PROTACs and other Bifunctional Molecules

A major application of Bis-PEG12-endo-BCN is in the synthesis of Proteolysis Targeting
Chimeras (PROTACS). PROTACSs are heterobifunctional molecules that recruit an E3 ubiquitin
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ligase to a target protein, leading to its degradation. Bis-PEG12-endo-BCN can serve as a
flexible linker to connect an azide-modified E3 ligase ligand and an azide-modified target
protein ligand. The PEG linker is not just a spacer; it plays a crucial role in modulating the

solubility, cell permeability, and ternary complex formation of the PROTAC.

Components
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Development of Antibody-Drug Conjugates (ADCSs)

While Bis-PEG12-endo-BCN is a homobifunctional linker, the principles of its chemistry are
highly relevant to the ADC field. In ADC development, PEG linkers are used to attach potent
cytotoxic drugs to antibodies. The PEG spacer improves the solubility and pharmacokinetic
profile of the ADC. The BCN moiety allows for site-specific conjugation to azide-modified
antibodies, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Experimental Protocols

The following are generalized protocols for the use of Bis-PEG12-endo-BCN. Optimal
conditions may vary depending on the specific application and biomolecules involved.

General Protocol for Crosslinking Two Azide-Modified
Proteins

» Preparation of Reactants:

o Dissolve the azide-modified proteins (Protein A-N3 and Protein B-N3) in a suitable
agueous buffer (e.g., PBS, pH 7.4). The optimal protein concentration may range from 1-
10 mg/mL.

o Prepare a stock solution of Bis-PEG12-endo-BCN in an organic solvent such as DMSO
or DMF (e.g., 10 mM).

e Crosslinking Reaction:

o To a solution containing equimolar amounts of Protein A-N3 and Protein B-N3, add the
Bis-PEG12-endo-BCN stock solution to achieve a final molar ratio of 1:1:1 (Protein
A:Protein B:Crosslinker). To favor intramolecular crosslinking within a protein complex, a
lower molar excess of the crosslinker can be used. For intermolecular crosslinking of
separate proteins, a slight excess of the crosslinker may be beneficial.

o Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture
is low (typically <10%) to avoid protein denaturation.
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o Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The
reaction progress can be monitored by SDS-PAGE, looking for the appearance of a higher
molecular weight band corresponding to the crosslinked product.

e Quenching (Optional):

o To quench any unreacted BCN groups, a small molecule azide (e.g., azido-propanol) can
be added in excess and incubated for an additional 30 minutes.

o Purification:

o Remove unreacted crosslinker and byproducts using size-exclusion chromatography
(SEC) or dialysis.

o The crosslinked protein conjugate can be further purified using affinity chromatography or
ion-exchange chromatography if necessary.

o Characterization:
o Confirm the formation of the crosslinked product by SDS-PAGE and Western blotting.

o The precise mass of the conjugate can be determined by mass spectrometry (e.g.,
MALDI-TOF or ESI-MS).

o To identify the crosslinked peptides and map the interaction sites, the purified conjugate
can be subjected to proteolytic digestion followed by LC-MS/MS analysis.
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Quantitative Data

The efficiency and specificity of crosslinking with Bis-PEG12-endo-BCN are influenced by
several factors, including the reactivity of the BCN moiety and the physicochemical properties
of the PEG linker.
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Parameter

Description

Typical
Values/Observation References

S

Second-Order Rate
Constant (k2) of endo-
BCN with Benzyl
Azide

A measure of the
reaction speed of the
SPAAC reaction.

~0.29 M~1s7tina
CD3CN/D20 mixture.
endo-BCN is slightly
more reactive than
exo-BCN.

Stability of BCN
Moiety

The stability of the
BCN group under
various conditions is
crucial for its
application in

biological systems.

The BCN group is
generally stable in
agueous buffers at
physiological pH.
However, prolonged
exposure to acidic
conditions may lead to

some degradation.

PEG Linker Length

The length of the PEG
spacer influences the
distance spanned by
the crosslinker and
the properties of the

resulting conjugate.

The PEG12 spacer
provides a flexible,
hydrophilic linker of a
defined length, which
can be advantageous
for optimizing ternary
complex formation in
PROTACSs and for
providing distance
constraints in

structural studies.

Crosslinking Efficiency

The yield of the
desired crosslinked

product.

Efficiency is
dependent on reaction
conditions such as
concentration of
reactants,
temperature, and
incubation time.

Optimization of these
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parameters is often

necessary.

Conclusion

Bis-PEG12-endo-BCN is a powerful and versatile homobifunctional crosslinker for researchers
in life sciences and drug development. Its high reactivity and specificity, conferred by the dual
endo-BCN moieties, combined with the beneficial properties of the PEG12 spacer, make it an
excellent choice for a wide range of applications, from fundamental studies of protein-protein
interactions to the synthesis of advanced therapeutics like PROTACSs. The ability to perform
these conjugations under mild, bioorthogonal conditions opens up numerous possibilities for
the study and manipulation of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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